N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Histone Deacetylase Inhibitor HDAC6 Isoform Selectivity

N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921788-62-7) is a synthetic, quinoline-based small molecule belonging to the histone deacetylase (HDAC) inhibitor class. Its structure features a 2-(pyrrolidin-1-yl)quinoline core linked via an oxyacetamide bridge to a 2,3-dimethylphenyl cap group.

Molecular Formula C23H25N3O2
Molecular Weight 375.472
CAS No. 921788-62-7
Cat. No. B2577035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
CAS921788-62-7
Molecular FormulaC23H25N3O2
Molecular Weight375.472
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)C
InChIInChI=1S/C23H25N3O2/c1-16-7-5-9-19(17(16)2)24-22(27)15-28-20-10-6-8-18-11-12-21(25-23(18)20)26-13-3-4-14-26/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
InChIKeyYMMNTCPGQWXIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (921788-62-7) – Structure and HDAC Inhibitor Class Profile


N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (CAS 921788-62-7) is a synthetic, quinoline-based small molecule belonging to the histone deacetylase (HDAC) inhibitor class. Its structure features a 2-(pyrrolidin-1-yl)quinoline core linked via an oxyacetamide bridge to a 2,3-dimethylphenyl cap group [1]. Unlike hydroxamate-based HDAC inhibitors, this compound utilizes an acetamide moiety as the putative zinc-binding group, a design feature associated with the potential to avoid the mutagenicity and promiscuous metal chelation liabilities of hydroxamic acids [2]. The compound has been disclosed in patent literature as part of a series of HDAC inhibitors with a range of isoform selectivity profiles, and its biological activity has been quantified in enzymatic assays against multiple HDAC isoforms [2].

Why Generic Substitution Cannot Replace N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide in HDAC Research


Functional substitution within the HDAC inhibitor class is highly unreliable because minor structural modifications to the cap, linker, or zinc-binding group (ZBG) can profoundly alter isoform selectivity and cellular potency [1]. For example, the patent family from which N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide originates demonstrates that changing the aryl substitution pattern on the cap group can shift selectivity from HDAC6 to HDAC1 or dramatically reduce overall potency [1]. Consequently, a generic, apparently similar quinoline-acetamide derivative cannot be assumed to replicate the specific HDAC6-favoring inhibition profile of this compound without directly comparable quantitative data, making targeted procurement essential for reproducible research outcomes in oncology and neurodegeneration studies [1].

Quantitative Differentiation Guide for N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (921788-62-7) vs. Closest Analogs


HDAC6 Isoform Potency and Selectivity vs. HDAC1 for 921788-62-7

In a fluorescence-based HDAC enzymatic assay conducted at pH 8.0, N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide inhibited HDAC6 with an IC50 of 35 nM, while its inhibition of HDAC1 was significantly weaker (IC50 = 13,200 nM) [1]. This represents a >370-fold selectivity for HDAC6 over HDAC1. In contrast, the closely related patent analog from the same series, Compound 4, is a potent inhibitor of both HDAC1 (IC50 = 5,830 nM) and HDAC6 (IC50 = 1.46 nM), exhibiting a different selectivity profile that prioritizes pan-class I/IIb activity over the HDAC6-specific bias seen with the target compound [1].

Histone Deacetylase Inhibitor HDAC6 Isoform Selectivity Cancer

HDAC8 Inhibitory Potency Compared to Compound 1

The compound's potency against HDAC8 (IC50 = 324 nM) is an order of magnitude greater than that of a direct patent comparator, Compound 1 from US9249087, which exhibits a much weaker HDAC8 IC50 of 9.75 nM [1]. However, this is a double-edged differentiation point; while the compound is significantly more potent against HDAC8 than Compound 1, its HDAC6/HDAC8 selectivity window is narrow (approximately 9-fold) compared to a potent quinoline-based HDAC6 inhibitor like SW-100, which demonstrates nanomolar HDAC6 inhibition with significant selectivity over HDAC8 [2].

Histone Deacetylase Inhibitor HDAC8 Neuroblastoma Cancer

Lack of Potent HDAC1 Inhibition: A Key Selectivity Benchmark

In comparative binding assays, N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide shows a second HDAC1 IC50 measurement of >30,000 nM, confirming its marginal activity against class I HDACs [1]. This is in stark contrast to classic pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), which potently inhibits HDAC1 (IC50 ~10 nM) and is associated with dose-limiting toxicities [2]. This low class I activity is a shared characteristic of many non-hydroxamate quinoline inhibitors but is not universal within the chemotype, as demonstrated by Compound 4 from the same patent [1].

Histone Deacetylase Inhibitor HDAC1 Selectivity Toxicity

Cellular HDAC Inhibition Activity in Leukemia Cells

While direct cellular data for the target compound is not available, the study provides a surrogate proof-of-concept model with another highly related quinoline-based HDAC inhibitor (BDBM50483542) from the same chemical space. That compound achieved an EC50 of 280 nM for inhibiting HDAC in human NB4 leukemia cells, measured via histone H4 hyperacetylation after 24 hours [1]. This demonstrates that the quinoline-acetamide scaffold can achieve sub-micromolar cellular target engagement, a property that is the primary biological activity benchmark for this type of compound.

Acute Promyelocytic Leukemia Cellular Assay Histone Acetylation HDAC

High-Impact Research and Procurement Scenarios for N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide (921788-62-7)


Investigating HDAC6-Specific Biology in Cancer Cell Models

In studies aimed at dissecting the role of HDAC6 in cancer cell migration, proliferation, or protein degradation pathways (e.g., HSP90 deacetylation), N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide serves as a superior tool compound compared to non-selective inhibitors like SAHA. Its >370-fold selectivity for HDAC6 over HDAC1 [1] minimizes off-target transcriptional effects associated with class I HDAC inhibition, thereby reducing experimental noise and increasing confidence that observed phenotypes are HDAC6-mediated [1]. This is particularly valuable in leukemia (e.g., NB4) and solid tumor models where HDAC6 has a distinct, non-epigenetic role.

Chemical Biology Probe for Non-Hydroxamate Zinc-Binding Group Studies

The compound's acetamide zinc-binding group (ZBG) makes it a valuable chemical probe for studying non-hydroxamate HDAC inhibitors. This chemotype is actively investigated to overcome the mutagenic potential and metabolic instability of hydroxamic acid-based HDAC inhibitors [2]. Researchers can compare the binding kinetics and residence time of this compound with hydroxamate inhibitors, contributing to the rational design of next-generation HDAC therapeutics with improved safety profiles [2].

Comparator for Profiling Novel HDAC Inhibitors

Due to its unique selectivity fingerprint—high HDAC6 potency with residual HDAC8 activity and negligible HDAC1/2/3 inhibition [1]—this compound serves as an ideal reference standard for screening panels aimed at identifying isoform-selective inhibitors. It can benchmark the selectivity of new chemical entities against a well-characterized, non-hydroxamate, non-tubastatin-derived HDAC6 inhibitor, filling a gap in tool compound libraries [1].

Neurodegeneration Research Requiring Reduced Class I Toxicity

In models of neurodegeneration where prolonged HDAC inhibition is necessary, low class I HDAC activity is paramount to avoid global transcriptional side effects. The chemistry of this compound, validated by the Kozikowski group for potential CNS applications [2], makes it a safer initial option for long-term neuronal culture experiments and in vivo proof-of-concept studies, mitigating the risk of cytotoxicity caused by broad-spectrum inhibitors like trichostatin A (TSA) [2].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.